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Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib, also known as XL880 or GSK1363089, is an orally bioavailable, multi-kinase
inhibitor developed for the treatment of cancer.[1] Its primary mechanism of action involves the
competitive inhibition of the ATP-binding sites of key receptor tyrosine kinases (RTKS)
implicated in tumor growth, angiogenesis, and metastasis.[2][3] The initial characterization of
Foretinib identified it as a potent dual inhibitor of the Mesenchymal-Epithelial Transition factor
(c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Subsequent
studies revealed a broader spectrum of activity against other RTKs, including TIE-2, RON, AXL,
c-KIT, and FLT-3.[3][5][6] This document provides a detailed technical overview of the
preclinical data from the initial characterization of Foretinib, focusing on its biochemical
activity, cellular effects, and in vivo efficacy.

Data Presentation

The following tables summarize the key quantitative data from the initial preclinical evaluation

of Foretinib.

Table 1: In Vitro Kinase Inhibition Profile of Foretinib
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Target Kinase IC50 (nM) Source(s)
c-MET 0.4 [7]
KDR (VEGFR2) 0.8-0.9 [71[8]
TIE-2 1.1 [7]
VEGFR3/FLT4 2.8 [7]
RON 3.0 [7]
FLT-1 6.8 [7]
AXL Not specified [519]
c-KIT Not specified [3][6]
PDGFRp Not specified [5][10]

Table 2: In Vitro Cellular Activity of Foretinib
Cell Line Cancer Type IC50 (nM) Source(s)
A549 Non-small cell lung 29 [7]
B16F10 Melanoma 40 [7]
HT29 Colorectal 165 [7]
MKN-45 Gastric ~10-100 [718]
KATO-III Gastric ~100 [71[8]
SNU-1 Gastric >100 [8]

Table 3: In Vivo Efficacy of Foretinib in Preclinical Xenograft Models

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://aacrjournals.org/clincancerres/article/16/13/3507/11149/A-Phase-I-Study-of-Foretinib-a-Multi-Targeted
https://pubmed.ncbi.nlm.nih.gov/23054208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4558127/
https://ir.exelixis.com/news-releases/news-release-details/exelixis-xl880-first-orally-available-met-inhibitor-clinical
https://aacrjournals.org/clincancerres/article/16/13/3507/11149/A-Phase-I-Study-of-Foretinib-a-Multi-Targeted
https://www.caymanchem.com/product/16249/foretinib
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://www.selleckchem.com/products/XL880(GSK1363089,EXEL-2880).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178268/
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cancer Type Model Dose (mg/kg) Efficacy Source(s)
) SKOV3ipl 86% tumor
Ovarian Cancer 30 o [11]
Xenograft weight inhibition

Ovarian Cancer

HeyA8 Xenograft

B 71% tumor
Not specified S [11]
weight inhibition

B16F10 64% tumor
Melanoma 30 o [7]
Xenograft growth inhibition
B16F10 87% tumor
Melanoma 100 o [7]
Xenograft growth inhibition
Triple-Negative MDA-MB-231 15 42.8% tumor [12]
Breast Cancer Xenograft inhibition rate
Triple-Negative MDA-MB-231 50 79.2% tumor [12]
Breast Cancer Xenograft inhibition rate

Hepatocellular

Orthotopic &

Dose-dependent

) ) Not specified tumor growth [13]
Carcinoma Ectopic o
inhibition
) MKN-45 -~ Significant anti-
Gastric Cancer Not specified o [8]
Xenograft tumor activity

Table 4: Pharmacokinetic Parameters of Foretinib (Phase | Clinical Data)
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Parameter Value Condition Source(s)
Maximum Tolerated Once daily, 28-day

80 mg [9]
Dose (MTD) cycle

Maximum Tolerated
240 mg (3.6 mg/kg) 5 days on, 9 days off [51[14]

Dose (MTD)
Time to Maximum

) ~4 hours At MTD (80 mg) [9]
Concentration (Tmax)
Peak Concentration

46 ng/mL At MTD (80 mg) [9]

(Cmax)
Trough Concentration 24 ng/mL At MTD (80 mg) [9]

) Single oral dose (2-50
Half-life (T1/2) 9.5 - 20 hours o [12]
mg/kg) in mice

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The
following sections describe the core experimental protocols used in the characterization of
Foretinib.

Kinase Inhibition Assays

To determine the half-maximal inhibitory concentration (IC50) of Foretinib against a panel of
kinases, multiple assay formats were employed.[7]

» [33P]-Phosphoryl Transfer Kinase Assay:

o Plate Coating: 384-well microtiter plates were coated with 2 p g/well of a protein or peptide
substrate (e.g., poly(Glu, Tyr) 4:1).

o Compound Addition: A dilution series of Foretinib was added to the wells.

o Kinase Reaction: The kinase enzyme and [3P]-ATP were added to initiate the reaction.
Plates were incubated to allow for phosphoryl transfer to the substrate.
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o Washing: Plates were washed to remove unbound [3P]-ATP.
o Detection: The amount of incorporated 3P was measured using a scintillation counter.

o Analysis: IC50 values were calculated by nonlinear regression analysis.[7]

 Luciferase-Coupled Chemiluminescence Assay (Kinase-Glo):

o Enzyme and Inhibitor Incubation: The target kinase and Foretinib were pre-incubated for
60 minutes in 384-well plates.

o Reaction Initiation: A mixture of ATP and the appropriate peptide substrate was added to
start the kinase reaction. The reaction proceeded for 2-4 hours at room temperature.

o ATP Measurement: An equal volume of Kinase-Glo® reagent was added. This reagent
contains luciferase, which produces a luminescent signal proportional to the amount of
remaining ATP.

o Detection: Luminescence was measured using a plate reader. Lower luminescence
indicates higher kinase activity (more ATP consumption).

o Analysis: IC50 values were calculated based on the reduction in ATP consumption.[7]

Cell Proliferation and Cell Cycle Analysis

o Cell Proliferation Assay:

o Cell Seeding: Cancer cell lines (e.g., SKOV3ipl, CaOV3) were seeded in multi-well plates
and allowed to adhere.

o Treatment: Cells were treated with varying concentrations of Foretinib or vehicle control.
o Incubation: Cells were incubated for a defined period (e.g., 24-72 hours).

o Viability Assessment: Cell viability was assessed using methods such as MTT, SRB, or
automated cell counting.

o Analysis: IC50 values for cell growth inhibition were determined.
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Cell Cycle Analysis:

(¢]

Treatment: Cells were treated with Foretinib for 24 hours.[11]

o Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

o Staining: Fixed cells were resuspended in a Propidium lodide (Pl)/RNase staining buffer.
Pl intercalates with DNA, providing a fluorescent signal proportional to DNA content.

o Flow Cytometry: The DNA content of individual cells was analyzed using a FACS Calibur
or similar flow cytometer.

o Analysis: The percentage of cells in different phases of the cell cycle (GO/G1, S, G2/M)
was quantified to identify cell cycle arrest.[11] Foretinib was found to induce a G2/M
phase arrest.[11][13]

Western Blotting for Signaling Pathway Analysis

Cell Lysis: Cells, either untreated or treated with Foretinib and/or a growth factor like HGF,
were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein
phosphorylation states.

Protein Quantification: The total protein concentration in the lysates was determined using a
BCA or Bradford assay.

SDS-PAGE: Equal amounts of protein from each sample were separated by size using
sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or
PVDF membrane.

Immunoblotting: The membrane was blocked and then incubated with primary antibodies
specific for target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt,
phospho-ERK).

Secondary Antibody & Detection: The membrane was incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a
chemiluminescent substrate.
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e Imaging: The resulting light signal was captured on X-ray film or with a digital imaging
system. This technique was used to confirm that Foretinib inhibits the phosphorylation of c-
Met and its downstream effectors AKT and ERK.[8][11]

In Vivo Xenograft Tumor Studies

e Cell Implantation: Human tumor cells (e.g., SKOV3ipl, MDA-MB-231) were injected
subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
[11][12]

e Tumor Growth: Tumors were allowed to grow to a palpable, measurable size.

o Treatment Administration: Mice were randomized into groups and treated orally with
Foretinib (e.g., 30 mg/kg) or a vehicle control, typically once daily.[7][11]

e Monitoring: Tumor volume and mouse body weight were measured regularly throughout the
study.

o Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for
further analysis, such as Western blotting or immunohistochemistry, to assess target
inhibition and effects on proliferation (Ki67) and apoptosis (TUNEL).[5][11]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with
Foretinib's initial characterization.
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Caption: Foretinib's dual inhibition of c-MET and VEGFR2 signaling pathways.
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Caption: Experimental workflow for the in vitro characterization of Foretinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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